

# Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-3-methylpicolinonitrile** (CAS No. 156072-86-5). Aimed at researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted spectral data, details experimental methodologies, and presents a logical workflow for its synthesis.

## Compound Overview

**5-Bromo-3-methylpicolinonitrile** is a substituted pyridine derivative with the molecular formula  $C_7H_5BrN_2$  and a molecular weight of 197.03 g/mol. Its structure incorporates a pyridine ring, a bromo group, a methyl group, and a nitrile group, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification and use in further synthetic applications.

## Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-3-methylpicolinonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

### <sup>1</sup>H NMR Spectral Data

The experimental <sup>1</sup>H NMR spectrum of **5-Bromo-3-methylpicolinonitrile** was obtained in deuterated chloroform (CDCl<sub>3</sub>).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.55	s	1H	H-6
7.64	s	1H	H-4
2.54	s	3H	-CH <sub>3</sub>

### <sup>13</sup>C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental <sup>13</sup>C NMR data, the following chemical shifts are predicted based on computational models and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppm	Assignment
151.2	C-6
149.8	C-2
141.5	C-4
133.0	C-3
120.1	C-5
116.8	-CN
18.5	-CH <sub>3</sub>

### Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of **5-Bromo-3-methylpicolinonitrile** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3050	Aromatic C-H	Stretching
~2920	Methyl C-H	Stretching
~2230	Nitrile (-C≡N)	Stretching
~1580, 1470	Aromatic C=C	Stretching
~1050	C-Br	Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

### Key MS Data

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>
Exact Mass	195.96 g/mol
Molecular Ion [M] <sup>+</sup>	m/z ≈ 196 & 198 (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes in ~1:1 ratio)

### Predicted Fragmentation Pattern

The fragmentation of **5-Bromo-3-methylpicolinonitrile** under electron ionization is predicted to involve the following key steps:

- Loss of Br•: A significant fragment at m/z ≈ 117, corresponding to the loss of the bromine radical.
- Loss of HCN: A fragment resulting from the cleavage of the nitrile group as hydrogen cyanide.
- Loss of CH<sub>3</sub>•: Fragmentation involving the loss of the methyl radical.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **5-Bromo-3-methylpicolinonitrile** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 300 MHz (or higher) NMR spectrometer is used.
- **$^1\text{H}$  NMR Acquisition:** Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is employed to simplify the spectrum.

### IR Spectroscopy

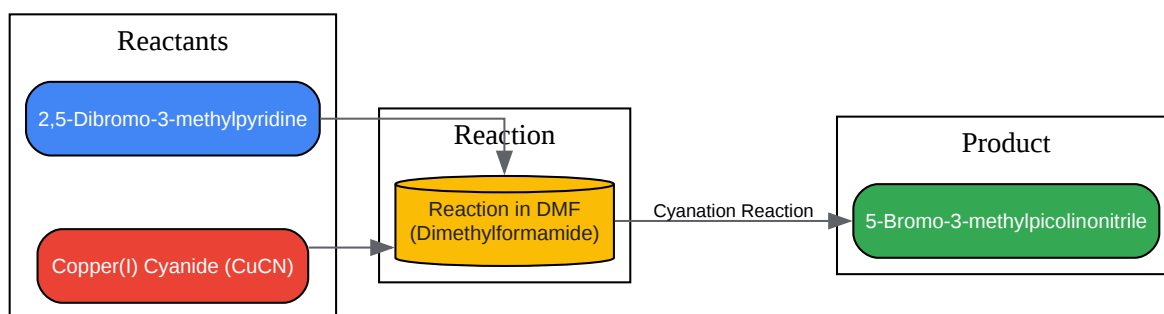
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** The sample is introduced via a direct insertion probe or a gas chromatograph.
- **Analysis:** The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

## Synthesis Workflow

The synthesis of **5-Bromo-3-methylpicolinonitrile** is a key process for its availability for research and development. A common synthetic route is outlined below.



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Caption: Synthesis of **5-Bromo-3-methylpicolinonitrile**.

This technical guide serves as a foundational resource for the spectral properties and synthesis of **5-Bromo-3-methylpicolinonitrile**. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.

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